molecular formula C11H14ClNO3 B1430446 Methyl 2-amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetate hydrochloride CAS No. 179811-54-2

Methyl 2-amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetate hydrochloride

Cat. No.: B1430446
CAS No.: 179811-54-2
M. Wt: 243.68 g/mol
InChI Key: UZDQQWLUIHSVTG-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetate hydrochloride is a chemical compound with the molecular formula C11H13NO3·HCl It is a derivative of benzofuran, a class of compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetate hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or ester positions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols.

Scientific Research Applications

Methyl 2-amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. The benzofuran ring structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran: The parent compound, known for its diverse biological activities.

    2-Amino-3-benzofuranacetic acid: A structurally similar compound with potential biological activities.

    Methyl 2-amino-3-benzofuranacetate: Another derivative with similar properties.

Uniqueness

Methyl 2-amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetate hydrochloride is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other benzofuran derivatives.

Properties

IUPAC Name

methyl 2-amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3.ClH/c1-14-11(13)10(12)8-2-3-9-7(6-8)4-5-15-9;/h2-3,6,10H,4-5,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZDQQWLUIHSVTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC2=C(C=C1)OCC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179811-54-2
Record name 5-Benzofuranacetic acid, α-amino-2,3-dihydro-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=179811-54-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetate hydrochloride
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Methyl 2-amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetate hydrochloride
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Methyl 2-amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetate hydrochloride
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Methyl 2-amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetate hydrochloride
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Methyl 2-amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetate hydrochloride

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